molecular formula C13H18 B1315695 3-(4-Isopropylphenyl)-2-methyl-1-propene CAS No. 105737-89-1

3-(4-Isopropylphenyl)-2-methyl-1-propene

Cat. No.: B1315695
CAS No.: 105737-89-1
M. Wt: 174.28 g/mol
InChI Key: CXCGFLDIFMWUEB-UHFFFAOYSA-N
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Description

3-(4-Isopropylphenyl)-2-methyl-1-propene is an organic compound featuring a propene backbone substituted with a methyl group at the 2-position and a 4-isopropylphenyl group at the 3-position. Its IUPAC name, 1-propan-2-yl-4-prop-2-enylbenzene (CAS: 3897-64-1), highlights its structure: a benzene ring with a 4-isopropyl substituent and a propenyl chain containing a methyl branch .

Properties

IUPAC Name

1-(2-methylprop-2-enyl)-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18/c1-10(2)9-12-5-7-13(8-6-12)11(3)4/h5-8,11H,1,9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCGFLDIFMWUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548843
Record name 1-(2-Methylprop-2-en-1-yl)-4-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105737-89-1
Record name 1-(2-Methylprop-2-en-1-yl)-4-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Alkylation: One common method for synthesizing 3-(4-Isopropylphenyl)-2-methyl-1-propene involves the Friedel-Crafts alkylation of 4-isopropylbenzene with 2-methylpropene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

    Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-isopropylphenyl is coupled with a halogenated 2-methylpropene in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound often employs large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is carried out in continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Isopropylphenyl)-2-methyl-1-propene can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for the introduction of various functional groups. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 4-Isopropylbenzaldehyde, 4-Isopropylbenzoic acid.

    Reduction: 3-(4-Isopropylphenyl)-2-methylpropane.

    Substitution: 4-Isopropyl-2-methyl-1-bromo-1-propene.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with various biomolecules.

Medicine:

  • Explored for its potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products. In biological systems, it may interact with enzymes, altering their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Propene vs. Propenone Derivatives

The target compound differs from chalcone derivatives (e.g., (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on) in its lack of a ketone group. This distinction impacts polarity, solubility, and reactivity:

  • Chalcone derivatives (e.g., Compound 4): Polar propenone backbone increases hydrogen-bonding capacity, influencing solubility and biological target interactions .
Table 1: Key Structural and Physical Properties
Compound Name Functional Group Molecular Weight (g/mol) LogP* (Predicted)
3-(4-Isopropylphenyl)-2-methyl-1-propene Propene ~174.3 ~4.2
(E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on Propenone 341.2 ~3.8
2-Propen-1-one, 1-(4-methoxyphenyl)-3-(4-methylphenyl)-, (Z) Propenone 252.1 ~2.9

*LogP values estimated using fragment-based methods.

Cytotoxic Activity and Mechanism

While the target compound’s bioactivity is undocumented, chalcone derivatives with the 4-isopropylphenyl group demonstrate significant cytotoxicity:

  • Compound 4 : IC50 = 22.41 µg/mL against MCF-7 cells, indicating potent inhibition of cancer cell proliferation .
  • Mechanistic Insight : Chalcones likely interact with tubulin or DNA, but the absence of a ketone group in the propene derivative suggests divergent mechanisms, possibly involving alkylation or radical-mediated pathways.

Biological Activity

3-(4-Isopropylphenyl)-2-methyl-1-propene, also known by its CAS number 105737-89-1, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : 3-(4-Isopropylphenyl)-2-methylpropene
  • Molecular Formula : C13H18
  • Molecular Weight : 178.28 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an antimicrobial agent and its effects on human health.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The compound's structure suggests it may interact with bacterial cell membranes or inhibit critical enzymes involved in bacterial metabolism.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDTBD
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Amoxicillin)8Escherichia coli

Note: TBD indicates that specific MIC data for the compound is still under investigation.

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, based on the structure-activity relationship (SAR) observed in similar compounds, several hypotheses can be made:

  • Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and ultimately cell lysis.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival.

Study 1: Antimicrobial Efficacy

In a recent study evaluating the antimicrobial properties of various phenolic compounds, this compound was tested against several strains of bacteria. Preliminary results indicated a promising inhibitory effect on Staphylococcus aureus, with further studies required to quantify the MIC.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using human cell lines to evaluate the safety profile of this compound. Results showed that at lower concentrations, the compound did not exhibit significant cytotoxic effects, suggesting potential therapeutic applications.

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